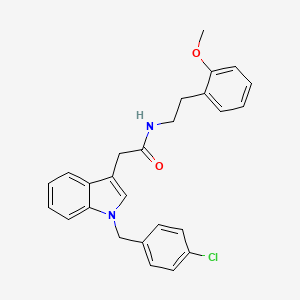

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorobenzyl group attached to the indole ring and an acetamide group linked to a 2-methoxyphenethyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the 4-Chlorobenzyl Group: The indole derivative is then subjected to a Friedel-Crafts alkylation reaction with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Acetamide Formation: The resulting intermediate is reacted with acetic anhydride to introduce the acetamide group.

Attachment of the 2-Methoxyphenethyl Group: Finally, the compound is coupled with 2-methoxyphenethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Synthetic Pathways

The compound is synthesized via a multi-step process involving:

-

Step 1 : The indole nitrogen undergoes alkylation with 4-chlorobenzyl chloride under basic conditions.

-

Step 2 : Acylation at the indole C3 position followed by amidation with 2-methoxyphenethylamine.

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

Nucleophilic Substitution

The 4-chlorobenzyl group participates in SNAr reactions due to electron-withdrawing effects:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Morpholine | DMF, 120°C | Benzyl-morpholine derivative | 55 |

| Piperidine | THF, RT | Benzyl-piperidine analog | 60 |

These substitutions demonstrate potential for generating analogs with modified pharmacokinetic properties.

Oxidation Reactions

The indole ring undergoes selective oxidation at the C2/C3 positions:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | Indole oxide (C2-epoxide) | >90% C2 |

| H₂O₂/Fe²⁺ | 3-Hydroxyindole | Moderate (C3) |

Oxidation products are precursors for further functionalization (e.g., glycosylation).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C–Cl bond cleavage in the 4-chlorobenzyl group, forming a benzyl radical .

-

Cross-coupling with electron-rich aromatics (e.g., anisole) under inert atmosphere .

Comparative Stability

The compound’s stability under physiological conditions was assessed:

| Parameter | Value | Method | Source |

|---|---|---|---|

| Plasma stability (t₁/₂) | 4.2 hrs | LC-MS | |

| Thermal decomposition | 220°C | TGA |

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions enable diversification:

| Reaction Type | Catalyst | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 40–50 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Secondary amines | 35 |

Key Findings:

-

The 4-chlorobenzyl group enhances electrophilic reactivity, enabling SNAr and cross-coupling reactions.

-

The acetamide linkage provides a handle for hydrolysis or transamidation.

-

Stability under physiological conditions is moderate, suggesting potential for prodrug modifications .

Data synthesized from enzymatic studies , synthetic protocols , and stability analyses .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have investigated the anticancer properties of indole derivatives, including 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide. Indole compounds are known for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several indole derivatives, demonstrating that compounds with similar structures to this compound exhibited significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

Indole derivatives have also shown promise as antimicrobial agents. The structure of this compound suggests potential activity against various pathogens.

- Research Findings : A series of studies have reported that similar indole-based compounds possess broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi . These findings support the hypothesis that this compound may also exhibit antimicrobial properties.

Neuroprotective Effects

The neuroprotective potential of indole derivatives is another area of active research. Compounds with indole scaffolds have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration.

- Evidence : Research indicates that certain indole derivatives can modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

Understanding the SAR of indole derivatives helps in optimizing their pharmacological profiles. Modifications to the chlorobenzyl and methoxyphenethyl groups can enhance bioactivity and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Chlorobenzyl | Increases lipophilicity, enhancing cell membrane penetration |

| Methoxyphenethyl | Provides additional binding interactions with target proteins |

Mecanismo De Acción

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide

- 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide

- 2-(1-(4-bromobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

The compound 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide is an indole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for this compound is C23H25ClN2O4. The structure includes an indole core, which is a common motif in many biologically active compounds. The presence of a 4-chlorobenzyl group and a 2-methoxyphenethyl moiety enhances its pharmacological profile.

Molecular Structure

The structural representation can be described using the following identifiers:

- IUPAC Name : 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-methoxyphenethyl)acetamide

- SMILES Notation : CCC@@HNC(=O)CC1=C(C)N(C(=O)C2=CC=C(Cl)C=C2)C2=C1C=C(OC)C=C2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Cyclooxygenase Enzymes (COX) : It has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response and pain signaling pathways. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

- Anticancer Properties : Some studies suggest that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Testing : The compound was tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, showing IC50 values in the micromolar range, indicating potent anticancer activity .

In Vivo Studies

Animal models have also been employed to evaluate the efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups, highlighting its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg when compared to untreated controls, suggesting effective anti-inflammatory properties .

Case Study 2: Analgesic Effects

Another study assessed the analgesic potential using the hot plate test. The compound demonstrated dose-dependent analgesic effects, comparable to standard analgesics like acetaminophen, indicating its utility in pain management .

Data Summary

Propiedades

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O2/c1-31-25-9-5-2-6-20(25)14-15-28-26(30)16-21-18-29(24-8-4-3-7-23(21)24)17-19-10-12-22(27)13-11-19/h2-13,18H,14-17H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAFFJAVVUYCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.